Eltoprazine hydrochloride
Description
Historical Context of Eltoprazine Development
Eltoprazine, also known by the developmental code name DU-28,853, was developed by the Dutch pharmaceutical company Solvay. wikipedia.orgpatsnap.com It was initially investigated for its potential in managing behavioral disorders and was described as a "serenic," or anti-aggressive, agent. wikipedia.org Early scientific literature describing eltoprazine dates back to 1987. wikipedia.org The drug is chemically related to other similarly acting agents such as fluprazine (B1216227) and batoprazine. wikipedia.org
Evolution of Research Foci for Eltoprazine
The research focus for eltoprazine has evolved over time. Initially explored for its anti-aggressive properties, its potential applications have expanded to include various neurological and psychiatric conditions. patsnap.com These have encompassed attention deficit hyperactivity disorder (ADHD), cognitive disorders, and drug-induced dyskinesia, particularly levodopa-induced dyskinesia (LID) in Parkinson's disease. wikipedia.orgpatsnap.com Development for psychotic disorders was also pursued at one point but was later discontinued. wikipedia.org While showing signs of effectiveness for aggression, it was reportedly not granted marketing authorization for this indication as aggression was considered a symptom rather than a distinct disorder. wikipedia.org
Current Research Landscape of Eltoprazine in Academic Inquiry
Current academic inquiry into eltoprazine continues to explore its potential therapeutic applications, primarily focusing on its modulation of the serotonergic system. Eltoprazine functions mainly as a partial agonist at the 5-HT1A and 5-HT1B receptors and as an antagonist at the 5-HT2C receptor. wikipedia.orgpatsnap.comnih.gov Its ability to modulate these receptors is central to its investigated effects in various conditions.
Research findings highlight eltoprazine's impact on neurotransmitter systems. Studies using in vivo microdialysis in rats have shown that eltoprazine increases dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) release in the prefrontal cortex (medial prefrontal cortex and orbitofrontal cortex), and increases DA concentration in the nucleus accumbens (NAc). ruhr-uni-bochum.de Conversely, it has been observed to decrease 5-HT release in the medial prefrontal cortex and nucleus accumbens. ruhr-uni-bochum.de
Eltoprazine has been investigated in animal models for its effects on aggression, impulsivity, anxiety, and dyskinesia. In models of aggression, eltoprazine has shown specific inhibitory effects on offensive aggression. nih.gov Its effects on aggression are thought to be linked to its activity at 5-HT1B receptors. uu.nl Studies on impulsivity have indicated that eltoprazine can decrease impulsive choice but may increase impulsive action in rats. ruhr-uni-bochum.de Research into its anxiolytic potential has shown test-specific effects in animal models, suggesting it may have anxiolytic properties in certain types of anxiety. researchgate.netresearchgate.net
A significant area of current research involves eltoprazine's potential in treating levodopa-induced dyskinesia (LID) in Parkinson's disease. patsnap.comnih.govoup.com Preclinical studies in 6-hydroxydopamine-lesioned rats and MPTP-treated macaques have demonstrated that eltoprazine is effective in suppressing dyskinesia. nih.govnih.gov This effect is attributed to its action on 5-HT1A and 5-HT1B receptors, which are implicated in the development of LID. nih.govoup.com Studies have explored the combination of eltoprazine with other compounds, such as amantadine (B194251), to potentially enhance antidyskinetic effects and mitigate any potential worsening of L-DOPA's therapeutic effects observed in some preclinical models. nih.govmdpi.com Electrophysiological studies in rats have indicated that eltoprazine can reduce exaggerated gamma oscillations and theta-gamma phase-amplitude coupling in the striatum, which are associated with dyskinesia. nih.gov
The following table summarizes some key receptor interactions and associated findings:
| Receptor Subtype | Eltoprazine Action | Associated Findings in Research |
| 5-HT1A | Partial Agonist / Agonist | Inhibition of forskolin-stimulated c-AMP production nih.gov, Amelioration of synaptic transmission and mitochondrial deficits in FXS model mdpi.com, Potential in treating motor deficits in FXS mdpi.com |
| 5-HT1B | Partial Agonist / Agonist | Inhibition of K+-stimulated 5-HT release nih.gov, Linked to anti-aggressive effects uu.nl, Attenuation of LID in animal models mdpi.com |
| 5-HT2C | Antagonist | Weak antagonistic action observed nih.gov, Less relevant for anti-aggressive effects uu.nl |
While early clinical trials have shown promise in reducing LID without negatively impacting L-DOPA's efficacy in some studies nih.govpsychogenics.com, research continues to fully understand its mechanisms and potential across various neuropsychiatric conditions. patsnap.com
Structure
2D Structure
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;/h1-3,13H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOSUNPIXJCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98224-03-4 (Parent) | |
| Record name | Eltoprazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046090 | |
| Record name | Eltoprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98206-09-8, 98226-24-5, 98224-03-4 | |
| Record name | Eltoprazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MP-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098226245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltoprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTOPRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275JY4PKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Neurobiology of Eltoprazine Action
Serotonergic System Modulation by Eltoprazine
Eltoprazine's primary interaction within the central nervous system involves the modulation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) neurotransmission. patsnap.com Serotonin is a crucial neurotransmitter involved in a wide array of physiological and behavioral processes, including mood, cognition, reward, learning, memory, and motor control. wikipedia.org Eltoprazine's influence on these processes is mediated through its binding affinity and activity at specific 5-HT receptor subtypes. Eltoprazine is highly selective for 5-HT1A and 5-HT1B receptors, with slightly lower affinity for the 5-HT2C receptor. uu.nl
Agonistic Activity at 5-HT1A Receptors
Eltoprazine acts as an agonist, specifically a partial agonist, at serotonin 5-HT1A receptors. patsnap.comtocris.commedchemexpress.commedchemexpress.com The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically mediates inhibitory neurotransmission by coupling to Gi proteins, leading to hyperpolarization and a decrease in the firing rate of the postsynaptic neuron. wikipedia.org Eltoprazine exhibits binding affinity for 5-HT1A receptors, with reported Ki values around 40-50 nM. tocris.comuu.nl
Here is a table summarizing the binding affinity of Eltoprazine at key serotonin receptors:
| Receptor Subtype | Activity | Ki (nM) |
| 5-HT1A | Partial Agonist | 40-50 |
| 5-HT1B | Partial Agonist | 52 |
| 5-HT2C | Antagonist | 81 |
Note: Ki values are approximate and may vary slightly depending on the specific study and methodology. tocris.comuu.nl
Activation of 5-HT1A receptors by eltoprazine has several functional implications within the neurobiological system. These receptors are widely distributed in the brain, with high densities in areas such as the cerebral cortex, hippocampus, septum, amygdala, and raphe nuclei. wikipedia.orgwikidoc.org
Activation of postsynaptic 5-HT1A receptors can influence various behaviors and neurological processes. For instance, 5-HT1A receptor activation has been linked to decreased aggression, increased sociability, decreased impulsivity, and inhibition of drug-seeking behavior. wikipedia.org It may also play a role in modulating motor behavior and has been investigated for its potential in ameliorating motor deficits in models of neurological disorders. mdpi.comresearchgate.netnih.govnih.gov Furthermore, 5-HT1A receptor activation in certain brain regions, such as the medial prefrontal cortex, striatum, and hippocampus, can increase dopamine (B1211576) release, which may be relevant to conditions like schizophrenia and Parkinson's disease. wikipedia.org Research in a Drosophila model of Fragile X Syndrome demonstrated that eltoprazine's activation of the 5-HT1A receptor could restore mitochondrial and motor deficits and ameliorate synaptic transmission. mdpi.comnih.govnih.gov
5-HT1A receptors exist as both somatodendritic autoreceptors located on serotonin neurons, primarily in the raphe nuclei, and as postsynaptic receptors on target neurons in various brain regions. wikipedia.orgwikidoc.orgtaylorandfrancis.com
Activation of somatodendritic 5-HT1A autoreceptors inhibits the firing rate of serotonin neurons, leading to a decrease in serotonin release from nerve terminals. wikipedia.orgwikidoc.org Conversely, activation of postsynaptic 5-HT1A receptors directly influences the activity of the target neuron. uu.nlwikipedia.orgwikidoc.org
Functional Implications of 5-HT1A Receptor Activation
Agonistic Activity at 5-HT1B Receptors
Eltoprazine also functions as an agonist, specifically a partial agonist, at serotonin 5-HT1B receptors. patsnap.comtocris.commedchemexpress.commedchemexpress.com Similar to 5-HT1A receptors, 5-HT1B receptors are GPCRs that typically mediate inhibitory signaling, often located on axon terminals where they function as autoreceptors or heteroreceptors. psu.edu Activation of 5-HT1B autoreceptors inhibits the release of serotonin, while activation of 5-HT1B heteroreceptors can modulate the release of other neurotransmitters. Eltoprazine shows a binding affinity for 5-HT1B receptors with a reported Ki value of approximately 52 nM. tocris.comuu.nl
Here is a table detailing the partial agonist activity of Eltoprazine:
| Receptor Subtype | Activity |
| 5-HT1A | Partial Agonist |
| 5-HT1B | Partial Agonist |
Eltoprazine is described as a partial agonist at both 5-HT1A and 5-HT1B receptors. patsnap.comtocris.commedchemexpress.commedchemexpress.comncats.io
Activation of 5-HT1B receptors by eltoprazine contributes to its neurobiological profile. These receptors are found in various brain regions, including the basal ganglia, where they play a role in motor control. uu.nl Activation of 5-HT1B receptors has been implicated in the anti-aggressive effects of eltoprazine observed in animal models. uu.nl While the precise relationship between serotonergic activity and aggression is complex, 5-HT1B receptor agonists have demonstrated anti-aggressive properties. uu.nl
Furthermore, the activation of 5-HT1B receptors, alongside 5-HT1A receptors, has been investigated for its potential in mitigating levodopa-induced dyskinesia in Parkinson's disease models. lu.senih.govmichaeljfox.orgmichaeljfox.orgmichaeljfox.orglu.se This effect may involve the regulation of striatal glutamate (B1630785) transmission and the activity of the direct pathway neurons. nih.gov Simultaneous activation of both 5-HT1A and 5-HT1B receptors appears to be particularly effective in suppressing dyskinesia in preclinical models. lu.semichaeljfox.orglu.se
Antagonistic Activity at 5-HT2C Receptors
In addition to its agonistic activity at 5-HT1A and 5-HT1B receptors, eltoprazine also acts as an antagonist at serotonin 5-HT2C receptors. tocris.commedchemexpress.commedchemexpress.commdpi.commichaeljfox.orgguidetopharmacology.org The 5-HT2C receptor is another GPCR primarily located in areas such as the choroid plexus, hippocampus, amygdala, and hypothalamus. Activation of 5-HT2C receptors is generally associated with excitatory neurotransmission. Eltoprazine exhibits binding affinity for 5-HT2C receptors with a reported Ki value of approximately 81 nM. tocris.comuu.nl
Here is a table summarizing the activity of Eltoprazine at 5-HT receptor subtypes:
| Receptor Subtype | Activity |
| 5-HT1A | Partial Agonist |
| 5-HT1B | Partial Agonist |
| 5-HT2C | Antagonist |
Eltoprazine acts as a partial agonist at 5-HT1A and 5-HT1B receptors and an antagonist at 5-HT2C receptors. tocris.commedchemexpress.commedchemexpress.commdpi.commichaeljfox.orgguidetopharmacology.org
Modulation of Serotonin Release and Synthesis
Eltoprazine significantly impacts the serotonergic system, primarily through its agonist activity at 5-HT1A and 5-HT1B receptors. These receptors play a role in regulating serotonin release and synthesis.
Effects on 5-HIAA Levels
Studies have shown that eltoprazine causes a significant decrease in the levels of 5-HIAA (5-hydroxyindoleacetic acid), a major metabolite of serotonin, in the striatum tocris.comnih.govuu.nl. This reduction in 5-HIAA suggests an inhibition of the presynaptic activity of serotonergic neurons uu.nl. The decrease in 5-HIAA concentrations has been observed across different dosages of eltoprazine uu.nl.
| Dosage of Eltoprazine | Effect on Striatal 5-HIAA Levels (Relative to Baseline) | Statistical Significance |
| Various dosages | Significant decrease | F fishersci.figoogle.com=0.001 uu.nl |
| 1 mg/kg | Decreased | Significant ruhr-uni-bochum.de |
| 3 mg/kg | Decreased | Significant ruhr-uni-bochum.de |
Impact on Serotonin Synthesis Rate
In addition to affecting metabolite levels, eltoprazine has been shown to reduce the rate of serotonin synthesis. This has been demonstrated through the inhibition of 5-HTP (5-hydroxytryptophan) accumulation after decarboxylase inhibition, a method used to assess serotonin synthesis rate nih.govscispace.com.
Interactions with Other Neurotransmitter Systems
Beyond its primary effects on the serotonergic system, eltoprazine also interacts with other neurotransmitter systems, notably the dopaminergic system.
Dopaminergic System Interplay
Eltoprazine's interaction with the dopaminergic system is complex and appears to be dose-dependent and region-specific. While not having significant direct affinity for dopamine D2 receptors google.com, its serotonergic activity can indirectly influence dopamine signaling.
Regulation of Dopamine Release
Eltoprazine has been observed to have an elevating effect on dopamine concentrations in the striatum, although this effect may require relatively high dosages uu.nl. For instance, a significant increase in striatal dopamine levels was noted at a dose of 10 mg/kg, while lower doses did not significantly differ from vehicle uu.nl. In other brain regions, such as the prefrontal cortex (mPFC and OFC) and nucleus accumbens (NAc), eltoprazine has been shown to increase dopamine release at lower doses (1 and 3 mg/kg) ruhr-uni-bochum.denih.gov. This increase in dopaminergic activity might be related to the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei, which can increase the firing rate of dopamine neurons in the ventral tegmental area (VTA) ruhr-uni-bochum.de.
| Brain Region | Dosage of Eltoprazine | Effect on Dopamine Release | Statistical Significance |
| Striatum | 10 mg/kg | Significant elevation | F google.comresearchgate.net=5.2, p=0.007 uu.nl |
| Striatum | 3 mg/kg | No significant difference | uu.nl |
| mPFC and OFC | 1 and 3 mg/kg | Increased | F(3,48)=33.09, P < 0.001 ruhr-uni-bochum.de |
| NAc | 1 and 3 mg/kg | Increased | ruhr-uni-bochum.de |
Influence on Dopamine Metabolites (DOPAC, HVA)
Eltoprazine also influences the levels of dopamine metabolites, such as DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid). Similar to its effect on dopamine release in the striatum, eltoprazine has effects on DOPAC release, particularly at higher doses uu.nl. Significant increases in DOPAC and HVA concentrations have been observed following eltoprazine administration, often at the same doses that affect dopamine levels uu.nluu.nl. In the mPFC and NAc, eltoprazine (1 and 3 mg/kg) led to significant changes in DOPAC and HVA concentrations, following the changes in dopamine levels ruhr-uni-bochum.de.
| Brain Region | Dosage of Eltoprazine | Effect on DOPAC Levels (Relative to Baseline) | Statistical Significance | Effect on HVA Levels (Relative to Baseline) | Statistical Significance |
| Striatum | 10 mg/kg | Significant increase | F google.comruhr-uni-bochum.de=8.1, p=0.001 uu.nl | Not explicitly stated at this dose in source | - |
| Striatum | 3 mg/kg | Slight elevation (not significant) | uu.nl | Not explicitly stated at this dose in source | - |
| Various doses | Various | Significant and dose-dependent increase | uu.nl | Significant and dose-dependent increase | uu.nl |
| mPFC and OFC | 1 and 3 mg/kg | Significant changes | F(3,49)=27.06, P < 0.001 ruhr-uni-bochum.de | Significant changes | F(2,42)=20.47, P < 0.001 ruhr-uni-bochum.de |
| NAc | 1 and 3 mg/kg | Significant changes | ruhr-uni-bochum.de | Significant changes | ruhr-uni-bochum.de |
Noradrenergic System Modulation
Both the noradrenergic and serotonergic systems play a role in modulating neurotransmission in the prefrontal cortex, an area implicated in various psychiatric and neurological disorders. frontiersin.org Studies have shown that the release of serotonin is influenced by noradrenergic activity, mediated by α1-adrenergic receptors. frontiersin.org Administration of prazosin, an α1-adrenergic antagonist, has been shown to reduce serotonin levels. frontiersin.org Furthermore, research using a 6-hydroxydopamine (6-OHDA) model suggests that depletion of both noradrenaline and serotonin contributes to the dysregulation observed in the basal ganglia in Parkinson's disease (PD). frontiersin.org While eltoprazine primarily targets serotonin receptors, its modulation of the serotonergic system can indirectly influence noradrenergic neurotransmission due to the intricate interactions between these two systems.
Glutamatergic System Interactions
The glutamatergic system is significantly involved in the pathophysiology of neurological disorders, and eltoprazine has been shown to interact with this system. In the basal ganglia, dopaminergic and serotonergic afferents interact with corticostriatal glutamatergic terminals. frontiersin.org Eltoprazine, a mixed 5-HT1A and 5-HT1B agonist, has been shown to exert antidyskinetic effects by reducing striatal glutamate transmission. researchgate.netmednexus.org Studies in experimental models have demonstrated that eltoprazine can prevent the rise of striatal glutamate levels associated with dyskinesias. nih.gov Activation of 5-HT1A receptors located on corticostriatal terminals may lead to a decrease in glutamate release. researchgate.net This reduction in elevated glutamate levels by eltoprazine has been suggested as a mechanism underlying its effectiveness. researchgate.net
GABAergic System Modulation
Eltoprazine also influences the GABAergic system, particularly in the context of striatal function. The striatum's neuronal population is largely composed of medium spiny neurons (MSNs), which are GABAergic projection neurons. frontiersin.org Eltoprazine inhibits the sensitization and overactivation of striatonigral medium-sized GABA spiny neurons (part of the direct pathway) that are associated with the appearance of dyskinesias. nih.gov This suggests that eltoprazine's modulation of serotonergic receptors can indirectly regulate GABAergic output from the striatum.
Mitochondrial and Synaptic Plasticity Mechanisms
Emerging research suggests that eltoprazine's effects may also involve the modulation of mitochondrial function and synaptic plasticity.
Restoration of Mitochondrial Function
Neurons have a high energy demand, heavily relying on mitochondrial energy metabolism for essential functions like neurotransmission and synaptic plasticity. nih.govdntb.gov.ua Mitochondrial dysfunctions are associated with various neurodevelopmental disorders. nih.govdntb.gov.ua A study using a Drosophila model of Fragile X Syndrome, which exhibits mitochondrial abnormalities, demonstrated that treatment with eltoprazine, a 5-HT1A agonist, could correct mitochondrial deficits. nih.govdntb.gov.uaresearchgate.netresearchgate.net This restoration of mitochondrial function was associated with ameliorated synaptic transmission and improved motor behavior in this model. nih.govdntb.gov.uaresearchgate.netlarvol.com The mechanism may involve the activation of the 5-HT1A receptor modulating mitochondrial biogenesis and activity. mdpi.com
Modulation of Synaptic Transmission and Plasticity
Eltoprazine has been shown to modulate synaptic transmission and plasticity, particularly in the striatum. In experimental models, eltoprazine can ameliorate synaptic transmission. nih.govresearchgate.netlarvol.com This may involve modulating the motoneuronal response to reduce exaggerated neurotransmitter release, such as glutamate. nih.govmdpi.com
Research indicates that eltoprazine's activation of 5-HT1A/1B receptors can regulate striatal synaptic plasticity, including long-term potentiation (LTP) and synaptic depotentiation. mednexus.orgnih.govtaylorandfrancis.comdoaj.org
Long-term potentiation (LTP) and long-term depression (LTD) are key forms of synaptic plasticity. frontiersin.orgucl.ac.ukfrontiersin.org Impairment of bidirectional synaptic plasticity in structures like the striatum is observed in certain neurological conditions. nih.govdoaj.org Eltoprazine has been shown to reduce abnormal involuntary movements by restoring LTP and synaptic depotentiation in a subset of striatal spiny projection neurons. mednexus.orgnih.govtaylorandfrancis.comnih.gov This recovery is linked to the normalization of D1 receptor-dependent signaling pathways (cAMP/PKA and ERK/mTORC) and the rebalance (B12800153) of NMDA receptor subunits. frontiersin.orgnih.govtaylorandfrancis.comnih.gov
The following table summarizes some of the key molecular and cellular targets and effects of Eltoprazine:
| System Modulated | Key Receptors/Targets | Observed Effects | References |
| Serotonergic | 5-HT1A, 5-HT1B (agonist), 5-HT2C (antagonist) | Primary target; influences downstream systems. | wikipedia.org |
| Noradrenergic | Indirectly modulated via serotonergic interactions. | Serotonin release influenced by α1-adrenergic receptors; depletion linked to basal ganglia dysregulation. | frontiersin.org |
| Glutamaterergic | Modulation of striatal glutamate transmission. | Reduces elevated striatal glutamate levels; involves 5-HT1A receptors on corticostriatal terminals. | researchgate.netmednexus.orgnih.govmdpi.com |
| GABAergic | Modulation of striatonigral medium-sized spiny neurons. | Inhibits sensitization and overactivation of GABAergic neurons in the direct pathway. | nih.gov |
| Mitochondrial Function | Modulation of mitochondrial biogenesis and activity. | Restores mitochondrial deficits in a model of Fragile X Syndrome; linked to improved synaptic transmission. | nih.govdntb.gov.uaresearchgate.netresearchgate.net |
| Synaptic Plasticity | LTP and synaptic depotentiation in striatal neurons. | Restores bidirectional synaptic plasticity; involves normalization of signaling pathways and NMDA receptor balance. | mednexus.orgfrontiersin.orgnih.govtaylorandfrancis.comnih.gov |
D1-related cAMP/PKA and ERK/mTOR Signaling Pathways
Research indicates that eltoprazine influences signaling pathways downstream of dopamine D1 receptors. Hyperactivation of D1 receptor-dependent molecular signals, including the canonical D1/DARPP32/ERK pathway, is implicated in the manifestation of involuntary movement disorders biomolther.orgbiomolther.org. The D1 receptor, a type of G protein-coupled receptor, is known to interact with Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP) mdpi.com. Increased cAMP levels activate protein kinase A (PKA), which can then phosphorylate various downstream proteins, such as DARPP-32 and CREB, influencing gene expression and cellular function mdpi.com.
Studies, particularly in the context of levodopa-induced dyskinesia (LID) in animal models, have shown that eltoprazine treatment can normalize these hyperactivated D1 receptor-dependent signaling pathways biomolther.orgbiomolther.orgnih.govnih.gov. Specifically, eltoprazine has been reported to normalize D1 receptor-dependent cAMP/PKA and ERK/mTOR signaling cascades biomolther.orgbiomolther.orgnih.govnih.gov. This normalization of signaling is considered a key element in the observed effects of eltoprazine in these models nih.gov. While the D1/DARPP32/ERK pathway is a well-established cascade, some findings suggest that the mTOR pathway might be regulated independently of ERK signaling biomolther.orgnih.gov.
The ability of eltoprazine to alleviate dyskinesia in experimental models is associated with the restoration of synaptic plasticity, which is linked to the normalization of these D1-related signaling pathways biomolther.orgnih.govnih.gov.
NMDA Receptor Subunit Rebalance (GluN2A/GluN2B)
Eltoprazine's molecular actions also extend to influencing the balance of NMDA receptor subunits. NMDA receptors are crucial ion channels gated by glutamate and are fundamental to excitatory neurotransmission, synaptic plasticity, learning, and memory mdpi.comnih.govfrontiersin.org. These receptors are typically composed of two obligatory GluN1 subunits and two regulatory subunits, which can be from the GluN2 (GluN2A, GluN2B, GluN2C, GluN2D) or GluN3 (GluN3A, GluN3B) families mdpi.comnih.govfrontiersin.org. The specific composition of GluN2 subunits significantly impacts the functional properties of the NMDA receptor mdpi.comnih.govfrontiersin.org.
Among the GluN2 subunits, GluN2A and GluN2B are particularly important in the central nervous system and exhibit developmentally regulated expression patterns mdpi.comnih.govplos.org. GluN2B is often more predominant early in development, while GluN2A expression increases into adulthood, leading to a shift in the GluN2A/GluN2B ratio nih.govplos.org. Alterations in the GluN2A/GluN2B subunit ratio at striatal synapses have been observed in certain neurological conditions unina.it.
Preclinical Research on Eltoprazine
Animal Models Utilized in Eltoprazine Research
A range of animal models has been employed to study the effects of eltoprazine, allowing for the investigation of its mechanisms of action and behavioral outcomes in controlled environments. These models include various rodent species, non-human primates, and even genetic models like Drosophila. researchgate.netmdpi.comtaylorandfrancis.comuu.nldntb.gov.uapsu.eduresearchgate.netuni.lukcl.ac.uknih.govfrontiersin.org
Rodent Models
Rodent models, primarily rats and mice, are widely used in eltoprazine research due to their genetic tractability, established behavioral paradigms, and relevance to various neurological and psychiatric conditions. researchgate.nettaylorandfrancis.comuu.nlpsu.edukcl.ac.uknih.govnih.govbiosciencetrends.com
One prominent rodent model is the 6-hydroxydopamine (6-OHDA) lesioned rat, which serves as a model for Parkinson's disease and L-DOPA-induced dyskinesia (LID). researchgate.netnih.govkcl.ac.uklu.se Studies in 6-OHDA lesioned rats treated with L-DOPA have shown that eltoprazine is effective in counteracting dyskinesia. researchgate.netnih.govlu.se For instance, acute administration of eltoprazine reduced LID in 6-OHDA lesioned rats treated with L-DOPA. oup.comkcl.ac.uklu.se Chronic studies also indicated that eltoprazine provided protection against the development of LID and suppressed already developed LID. oup.comkcl.ac.uklu.se Data from one study showed significant protection from the development of dyskinesia at doses of 0.3 mg/kg and 0.6 mg/kg, resulting in 84% and 99% reduction, respectively, compared to the control group. lu.se Eltoprazine treatment also led to a significant and permanent reduction of dyskinesia over a 4-week treatment period. lu.se
| Model | Treatment | Effect on Dyskinesia (vs Control) | Reference |
|---|---|---|---|
| 6-OHDA Lesioned Rats + L-DOPA | Eltoprazine (Acute) | Reduced LID | oup.comkcl.ac.uklu.se |
| 6-OHDA Lesioned Rats + L-DOPA | Eltoprazine (Chronic, 0.3 mg/kg) | 84% Reduction in Development | lu.se |
| 6-OHDA Lesioned Rats + L-DOPA | Eltoprazine (Chronic, 0.6 mg/kg) | 99% Reduction in Development | lu.se |
| 6-OHDA Lesioned Rats + L-DOPA | Eltoprazine (Chronic, 4 weeks) | Significant and Permanent Reduction | lu.se |
Rodent models are also extensively used to study the effects of eltoprazine on aggressive and impulsive behaviors. uu.nlpsu.edubiosciencetrends.comnih.govdrugbank.com For example, the resident-intruder paradigm in rats is a common model for offensive aggression, where eltoprazine has demonstrated specific anti-aggressive effects. psu.edubiosciencetrends.comnih.govdrugbank.com Isolation-induced aggression in mice is another model where eltoprazine has shown marked anti-aggressive activity. biosciencetrends.comnih.govacnp.org
Studies in rats using operant tasks have investigated the effects of eltoprazine on different forms of impulsivity, such as response inhibition (measured in a stop-signal task) and delay aversion (quantified in a delayed reward task). uu.nlnih.gov Results have shown that eltoprazine can have differential effects on these measures of impulsivity. uu.nlnih.gov
Non-Human Primate Models
Non-human primate models, particularly macaques treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are utilized to study Parkinson's disease and LID, offering a model that more closely resembles the human condition than rodent models. researchgate.netnih.govdntb.gov.uakcl.ac.ukfrontiersin.orgnih.govoup.comnih.gov
In MPTP-treated macaques exhibiting LID, eltoprazine has been shown to be highly effective in suppressing dyskinesia. researchgate.netnih.gov Acute administration of eltoprazine at 0.75 mg/kg demonstrated suppression of dyskinesias in MPTP monkeys treated with L-DOPA. oup.com However, this antidyskinetic effect was sometimes accompanied by a partial worsening of the therapeutic effect of L-DOPA. researchgate.netnih.govnih.gov Interestingly, eltoprazine was also found to synergistically potentiate the antidyskinetic effect of amantadine (B194251) in MPTP-treated monkeys. researchgate.netnih.gov
| Model | Treatment | Effect on Dyskinesia | Effect on L-DOPA Efficacy | Synergistic Effect With | Reference |
|---|---|---|---|---|---|
| MPTP-treated Macaques | Eltoprazine (Acute, 0.75 mg/kg) | Suppressed Dyskinesias | Not specified | N/A | oup.com |
| MPTP-treated Macaques | Eltoprazine | Highly Effective Suppression | Partial Worsening | Amantadine | researchgate.netnih.gov |
| MPTP-treated Macaques | Eltoprazine + Preladenant (B1679076) (Repeated Treatment) | Unable to maintain reduced expression | Prevented increased parkinsonism | N/A | nih.gov |
Repeated treatment with eltoprazine alone in MPTP-treated macaques produced a near-complete suppression of dyskinesia but consistently increased parkinsonism. nih.gov The administration of preladenant with eltoprazine prevented the increased severity of parkinsonian motor symptoms but was unable to maintain a reduced expression of dyskinesia with repeated administration. nih.gov
Genetic Models
Genetic models provide insights into the role of specific genes in the pathophysiology of disorders and the effects of compounds like eltoprazine. The Drosophila model of Fragile X Syndrome (FXS) is one such model used in eltoprazine research. mdpi.comdntb.gov.uaresearchgate.netnih.govnih.govresearchgate.net
Studies using the Drosophila model of FXS (specifically, dfmr1Δ50 mutants) have investigated the effects of eltoprazine on motor deficits and mitochondrial dysfunction. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net Treatment with eltoprazine, a 5-HT1A agonist, was shown to ameliorate deficits in locomotor activity in dfmr1Δ50 mutant larvae. mdpi.comresearchgate.net Eltoprazine treatment also restored synaptic transmission at the neuromuscular junction (NMJ) and corrected mitochondrial dysregulations in these mutants. mdpi.comresearchgate.netresearchgate.net Specifically, eltoprazine treatment rescued NMJ mitochondrial hyperactivity in dfmr1Δ50 larvae, normalizing oxygen consumption and ATP production levels compared to control conditions. researchgate.net
| Model | Treatment | Effect on Locomotor Activity | Effect on Synaptic Transmission (NMJ) | Effect on Mitochondrial Function (NMJ) | Reference |
|---|---|---|---|---|---|
| Drosophila Model of FXS (dfmr1Δ50 mutants) | Eltoprazine (5-HT1A agonist) | Ameliorated deficits | Restored | Restored (e.g., normalized oxygen consumption, ATP production) | mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net |
Behavioral Pharmacology Studies
Behavioral pharmacology studies are crucial for understanding how eltoprazine affects behavior, particularly in the context of aggression and impulsivity. oup.comtaylorandfrancis.comresearchgate.netnih.govnih.govnih.gov These studies often employ ethologically derived animal models to assess specific behavioral endpoints. nih.gov
Effects on Aggression and Impulsivity
Eltoprazine has been extensively studied for its effects on aggressive and impulsive behaviors in various animal models. oup.commdpi.comtaylorandfrancis.comresearchgate.netnih.govlu.seresearchgate.netnih.gov It is described as a serenic agent, specifically reducing aggression. wikipedia.org
In models of aggression, eltoprazine has demonstrated potent anti-aggressive activity. nih.gov Studies using social interaction in male mice, an ethologically derived model, showed that eltoprazine has a very specific anti-aggressive profile, inhibiting aggression while not decreasing, and sometimes even enhancing, social interaction and exploration. nih.gov In the resident-intruder model in rats, eltoprazine specifically reduced offensive behavior without inducing sedation or other unwanted side-effects. nih.gov
Regarding impulsivity, studies in rats have investigated the effects of eltoprazine on different facets of impulsive behavior. uu.nlnih.gov Eltoprazine has been shown to decrease impulsive choice in a delay-aversion task, where rats choose between an immediately available small reward and a large reward available after a delay. uu.nlnih.gov However, it has also been reported to increase impulsive action in a stop-signal task, which measures response inhibition. uu.nlnih.gov This suggests that eltoprazine may have differential effects on distinct components of impulsivity.
| Behavioral Endpoint | Animal Model | Effect of Eltoprazine | Reference |
|---|---|---|---|
| Offensive Aggression | Resident-Intruder (Rats) | Specifically Reduced | nih.gov |
| Aggression | Isolation-Induced (Mice) | Marked and Potent Anti-aggressive | nih.gov |
| Social Interaction/Exploration | Social Interaction (Mice) | Not Decreased, Potentially Enhanced | nih.gov |
| Impulsive Choice (Delay Aversion) | Delayed Reward Task (Rats) | Decreased | uu.nlnih.gov |
| Impulsive Action (Response Inhibition) | Stop-Signal Task (Rats) | Increased | uu.nlnih.gov |
Specific Inhibition of Offensive Aggression
A key finding in the behavioral pharmacology of eltoprazine is its specific inhibition of offensive aggression. oup.com This has been demonstrated in various rodent models, including the resident-intruder paradigm in rats and isolation-induced aggression in mice. nih.gov Unlike some other psychoactive drugs that may reduce aggression through general sedation or motor impairment, eltoprazine's effect appears to be more targeted towards aggressive behaviors without significantly impacting other social or motor activities. nih.gov Studies have indicated that this specific anti-aggressive effect is mediated, at least in part, through its actions on serotonin (B10506) 5-HT1 receptors. nih.govnih.gov Central 5-HT depletion in rats did not prevent the anti-aggressive effects of eltoprazine, suggesting a role for postsynaptic 5-HT1 receptors in the modulation of offensive aggression. nih.gov
Impact on Impulsive Choice and Impulsive Action
Preclinical studies have investigated the effects of eltoprazine on different facets of impulsivity, namely impulsive choice and impulsive action. Impulsive choice is often assessed using delay discounting paradigms, where an individual chooses between a smaller, immediate reward and a larger, delayed reward. researchgate.netnih.gov Impulsive action, on the other hand, can be measured in tasks requiring the inhibition of a pre-potent response, such as a stop-signal task. uu.nl
Research suggests that eltoprazine, a 5-HT1A/1B agonist, has effects on both types of impulsivity in animal models. In rats, eltoprazine has been reported to decrease impulsive choice, although this effect was not blocked by co-administration of a selective 5-HT1B antagonist. researchgate.net Interestingly, a 5-HT1A agonist did not alter impulsive choice in the same study. researchgate.net Conversely, eltoprazine has been shown to decrease response inhibition in a stop-signal task in rats, a measure of impulsive action. uu.nl This effect on response inhibition was noted to be different from that of D-amphetamine, suggesting a distinct mechanism of action. uu.nl
Modulation of Motor Behaviors
Eltoprazine has demonstrated significant effects on motor behaviors in various preclinical models, particularly in the context of movement disorders. Studies in animal models of Parkinson's disease (PD), such as 6-hydroxydopamine (6-OHDA)-lesioned rats and MPTP-treated macaques, have shown that eltoprazine is highly effective in suppressing L-DOPA-induced dyskinesia (LID). nih.govresearchgate.net LID is a common motor complication of long-term L-DOPA therapy in PD, characterized by involuntary movements. nih.govmichaeljfox.org
Preclinical data indicate that eltoprazine, as a 5-HT1A/1B autoreceptor agonist, inhibits dopamine (B1211576) release from serotonin neurons, which are thought to contribute to dyskinesia by releasing dopamine as a "false transmitter". researchgate.netmichaeljfox.orgnih.gov Acute administration of eltoprazine has been shown to reduce LID in 6-OHDA lesioned rats. nih.gov Chronic administration in these models has also demonstrated suppression of established LID and protection against its development. psychogenics.com
Furthermore, research using a Drosophila model of Fragile X Syndrome (FXS) has indicated that eltoprazine, as a 5-HT1A agonist, can ameliorate synaptic transmission, correct mitochondrial deficits, and improve motor behavior deficits observed in this model. researchgate.netmdpi.com This suggests a potential role for eltoprazine and the 5-HT1A receptor in modulating motor function beyond the context of PD. mdpi.com
While effective in reducing dyskinesia, some preclinical studies noted that the antidyskinetic effect of eltoprazine could be accompanied by a partial worsening of the therapeutic effect of L-DOPA in rodents and primates. researchgate.netmdpi.com However, other research suggests eltoprazine exerts its anti-dyskinetic effect without reducing the anti-parkinsonian efficacy of L-DOPA. nih.gov The combination of eltoprazine with other compounds like amantadine has been explored as a strategy to potentially enhance the antidyskinetic effect while mitigating any negative impact on L-DOPA efficacy. researchgate.net
Influence on Sleep Architecture and EEG Patterns
Eltoprazine has been shown to influence sleep architecture and electroencephalographic (EEG) patterns in preclinical studies. Research in freely moving cats demonstrated that parenteral administration of eltoprazine produced significant suppression of electrophysiologic rapid eye movement (REM) sleep signs, ponto-geniculo-occipital (PGO) activity, and REM sleep behavior. nih.govnih.govresearchgate.net
Studies in cats have shown a dose-dependent suppression of REM sleep by eltoprazine. nih.govnih.gov For instance, administration of eltoprazine resulted in a substantial reduction in the percentage of time spent in REM sleep compared to control conditions. nih.gov Following the discontinuation of eltoprazine administration, a significant rebound in REM sleep percentage was observed, exceeding control levels. nih.gov This dynamic suppression and subsequent rebound of REM sleep supports the hypothesis that REM sleep is under the inhibitory control of serotonin. researchgate.net
Table 1: Effect of Eltoprazine on REM Sleep Percentage in Cats
| Condition | Mean REM Sleep Percentage (%) |
| Control (Saline) | 13.8 ± 0.91 |
| Eltoprazine (5-7 days) | 1.5 ± 0.59 |
| Recovery (5 days) | 24.5 ± 1.3 |
Data derived from preclinical studies in cats. nih.gov
Rapid Eye Movement (REM) Sleep Suppression and Rebound
Effects on Cognitive Function
Preclinical investigations into the effects of eltoprazine on cognitive function have yielded some insights. While the primary focus of some studies has been on motor deficits, cognitive assessments have also been included.
One study analyzing the effects of eltoprazine in the context of L-DOPA-induced dyskinesia in rats found that while eltoprazine reversed deficits in locomotor activity, it failed to improve impairment in striatal-dependent learning that was exacerbated in L-DOPA-treated rats. nih.gov
Another study exploring the pharmacological characteristics of eltoprazine, including its potential effects on anxiety and food intake, also assessed its impact on learning. nih.govresearchgate.net In a context fear conditioning paradigm, eltoprazine did not affect the acquisition of the fear response at the doses tested, which may suggest a lack of detrimental effect on learning in this specific model. nih.govresearchgate.net
Eltoprazine is also being investigated in clinical trials for cognitive impairment associated with schizophrenia and attention deficit hyperactivity disorder (ADHD), suggesting a preclinical rationale for exploring its cognitive effects. psychogenics.comnih.govmichaeljfox.org
Impact on Food Intake and Body Weight
Preclinical studies have indicated that eltoprazine can influence food intake and body weight. Research in rats has shown that chronic administration of eltoprazine can lead to a decrease in food intake and body weight. nih.govresearchgate.net
In one study, eltoprazine administered for two weeks, either via infusion or twice-daily injections, produced a decrease in food intake and body weight at specific plasma concentrations. nih.govresearchgate.net This effect on body weight appeared to be robust in this study. nih.govresearchgate.net The mechanism by which serotonin regulates food intake and body weight has been a subject of research, with focus on specific serotonin receptors. sciencedaily.com
Table 2: Effect of Chronic Eltoprazine Administration on Food Intake and Body Weight in Rats
| Treatment Group | Effect on Food Intake | Effect on Body Weight |
| Eltoprazine (2 weeks) | Decrease | Decrease |
Mood Regulation
Preclinical research has investigated the potential effects of eltoprazine on mood regulation, primarily in animal models. Eltoprazine is characterized as a serotonergic drug acting as an agonist of the serotonin 5-HT1A and 5-HT1B receptors and an antagonist of the serotonin 5-HT2C receptor. wikipedia.org These receptors are known to influence various biological and neurological processes, including mood. wikipedia.org
Studies have explored eltoprazine's impact on behaviors relevant to mood disorders, such as anxiety and depression, in rodents. While some research indicates potential anxiolytic-like properties, the findings regarding antidepressant effects have been less consistent.
One study evaluating eltoprazine's effects in rats utilized models such as the elevated plus-maze (EPM), shock-suppressed drinking (SSD) Vogel test, open field test (OF), fear context freezing (FCF), and forced swim test (FST). In the FCF test, a significant anxiolytic effect was observed. researchgate.net Anxiolytic-like activity was also noted in the FPS test. researchgate.net However, in the FST, eltoprazine did not reduce immobility time in either sham or olfactory bulbectomized (OB) groups compared to controls. researchgate.net This suggests that while eltoprazine may exhibit anxiolytic properties in certain preclinical models, its effect on depressive-like behavior in the FST model was not observed. researchgate.net
Another study investigating the effects of eltoprazine on monoamine release in rat brain regions relevant to mood and behavior found that eltoprazine increased dopamine (DA) and norepinephrine (B1679862) (NE) concentrations in the prefrontal cortex (mPFC and OFC), and DA concentration in the nucleus accumbens (NAc). ruhr-uni-bochum.de Conversely, eltoprazine decreased 5-HT release in the mPFC and NAc. ruhr-uni-bochum.de These neurochemical changes may underlie some of the behavioral effects observed with eltoprazine. The study also noted that eltoprazine increased stimulation thresholds in an intracranial self-stimulation (ICSS) task, which could indicate a state of hypohedonia (reduced ability to experience pleasure) at certain doses. ruhr-uni-bochum.de
The complex interplay of serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C, is believed to be involved in the regulation of mood. Activation of postsynaptic 5-HT1A receptors in corticolimbic networks may be beneficial for antidepressant action, while presynaptic 5-HT1A and 5-HT1B autoreceptors can play a role in regulating serotonergic function. csic.esmdpi.com Blockade of 5-HT2A/5-HT2C receptors has also been suggested to improve the action of some antidepressant drugs. csic.esmdpi.com Eltoprazine's profile as a 5-HT1A/1B agonist and 5-HT2C antagonist suggests a potential influence on these pathways, although the precise mechanisms underlying its effects on mood regulation in preclinical models require further elucidation. wikipedia.orgcsic.es
Preclinical data from models of Parkinson's disease have also explored eltoprazine's effects, noting that it can influence non-motor symptoms such as depression. psychogenics.com
Here is a summary of some preclinical findings related to eltoprazine and mood-related behaviors:
| Animal Model / Test | Species | Eltoprazine Effect | Finding Type | Source |
| Fear Context Freezing (FCF) | Rats | Significant anxiolytic effect | Behavioral | researchgate.net |
| Fear Potentiated Startle (FPS) | Rats | Anxiolytic-like activity | Behavioral | researchgate.net |
| Forced Swim Test (FST) | Rats | No reduction in immobility time | Behavioral | researchgate.net |
| Microdialysis | Rats | Increased DA and NE in prefrontal cortex | Neurochemical | ruhr-uni-bochum.de |
| Microdialysis | Rats | Increased DA in nucleus accumbens | Neurochemical | ruhr-uni-bochum.de |
| Microdialysis | Rats | Decreased 5-HT in mPFC and NAc | Neurochemical | ruhr-uni-bochum.de |
| Intracranial Self-Stimulation | Rats | Increased stimulation thresholds (potential hypohedonia) | Behavioral | ruhr-uni-bochum.de |
Clinical Investigations of Eltoprazine
Clinical Trial Methodologies and Design
The clinical evaluation of eltoprazine has involved study designs aimed at providing robust evidence of its effects. These designs are crucial for minimizing bias and ensuring the reliability of the findings.
Double-Blind, Randomized, Placebo-Controlled Studies
Double-blind, randomized, placebo-controlled studies represent a cornerstone of eltoprazine's clinical investigation. This design involves randomly assigning participants to receive either eltoprazine or a placebo, with neither the participants nor the researchers knowing which treatment is being administered. This helps to reduce bias and the placebo effect, allowing for a clearer assessment of the drug's true impact. This methodology has been applied in studies investigating eltoprazine for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease and adult ADHD. nih.govlu.sepsychogenics.comtaylorandfrancis.compsychogenics.comnih.govoup.com
Dose-Finding Studies
Dose-finding studies have been integral to the clinical development of eltoprazine. These studies are designed to identify the range of doses that are effective and well-tolerated in humans. nih.govlu.senih.govoup.combiospace.com For instance, a phase I/IIa study in patients with Parkinson's disease and L-DOPA-induced dyskinesias employed a dose-finding design, testing single oral doses of 2.5 mg, 5 mg, and 7.5 mg of eltoprazine against placebo. nih.govlu.senih.govoup.com Another phase IIa trial in adult ADHD also evaluated the effects of different eltoprazine doses compared to placebo in a crossover design. psychogenics.comfiercebiotech.com
Outcome Measures and Assessment Scales
Clinical Dyskinesia Rating Scale (CDRS)
The Clinical Dyskinesia Rating Scale (CDRS) is an assessment tool used in clinical trials of eltoprazine, particularly in studies focusing on L-DOPA-induced dyskinesia in Parkinson's disease. nih.govnih.govresearchgate.netresearchgate.netclinicaltrialsarena.com The CDRS is designed to rate the severity of dyskinetic movements in different body regions. nih.gov Studies have reported significant reductions in dyskinesia as measured by the CDRS following eltoprazine administration. nih.govlu.senih.govresearchgate.net For example, in a dose-finding study, 5 mg of eltoprazine caused a significant reduction in L-DOPA-induced dyskinesias on the area under the curve of the CDRS and the maximum CDRS score. nih.govlu.senih.gov
Unified Parkinson's Disease Rating Scale (UPDRS)
The Unified Parkinson's Disease Rating Scale (UPDRS) is another key assessment scale used in clinical investigations of eltoprazine, particularly in the context of Parkinson's disease. nih.govlu.sepsychogenics.comnih.govresearchgate.netresearchgate.netnih.govva.gov The UPDRS evaluates various aspects of Parkinson's disease, including motor symptoms (Part III). nih.govlu.senih.govresearchgate.netresearchgate.netva.gov In studies evaluating eltoprazine for L-DOPA-induced dyskinesia, the UPDRS has been used to assess whether eltoprazine affects the anti-parkinsonian efficacy of L-DOPA. nih.govlu.senih.govresearchgate.net Research findings indicate that UPDRS Part III scores did not differ significantly between placebo and eltoprazine treatments in these studies, suggesting that eltoprazine did not interfere with the motor benefits of L-DOPA. nih.govlu.senih.govresearchgate.net
Rush Dyskinesia Rating Scale (RDRS)
The Rush Dyskinesia Rating Scale (RDRS) is an additional scale utilized in clinical trials of eltoprazine for assessing dyskinesia. nih.govlu.sepsychogenics.comnih.govresearchgate.netresearchgate.net Similar to the CDRS, the RDRS provides a means to quantify the severity of involuntary movements. nih.gov Studies have shown that eltoprazine treatment resulted in significant reductions in L-DOPA-induced dyskinesias as measured by the RDRS, consistent with findings from the CDRS. nih.govlu.senih.govresearchgate.net
Detailed Research Findings
Clinical trials have provided detailed data on the effects of eltoprazine. For instance, a double-blind, randomized, placebo-controlled, dose-finding study in patients with Parkinson's disease and L-DOPA-induced dyskinesias (n=22) reported significant reductions in dyskinesia with eltoprazine compared to placebo. nih.govlu.senih.gov
| Outcome Measure (AUC 0-3h) | Placebo (mean ± SD) | Eltoprazine 5 mg (mean ± SD) | Difference from Placebo | P-value |
| CDRS | [Data from source 1] | [Data from source 1] | -1.02 (1.49) | 0.004 |
| RDRS | [Data from source 1] | [Data from source 1] | -0.15 (0.23) | 0.003 |
Note: Specific mean ± SD values for Placebo and Eltoprazine 5 mg on CDRS and RDRS AUC 0-3h were mentioned in the source but not explicitly provided as numerical values in an easily extractable format for this table beyond the difference and p-value. The table structure indicates where this data would ideally be placed if readily available.
This study found that 5 mg of eltoprazine significantly reduced L-DOPA-induced dyskinesias as measured by the area under the curve for both the CDRS and the RDRS over a 3-hour period post-dose. nih.govlu.senih.gov The maximum CDRS score was also significantly reduced with 5 mg eltoprazine. nih.govlu.senih.gov Post hoc analysis further supported an antidyskinetic effect at 7.5 mg for peak dose CDRS. nih.gov Importantly, the study found no significant differences in UPDRS Part III scores between the placebo and eltoprazine groups, indicating that eltoprazine did not negatively impact motor function. nih.govlu.senih.govresearchgate.net
In a Phase IIa study in adult ADHD, eltoprazine demonstrated statistically significant improvements in ADHD symptoms compared to placebo, as measured by the ADHD Rating Scale-Version IV (ADHD-RS-IV) total score. psychogenics.comfiercebiotech.com Both 5 mg and 10 mg doses showed statistically significant superiority over placebo in reducing the ADHD-RS-IV total score. fiercebiotech.com Significant benefits were also observed in the inattention and hyperactivity subscales with the 5 mg dose. fiercebiotech.com
ADHD Rating Scale-Version IV (ADHD-RS-IV)
Clinical trials have evaluated the effect of eltoprazine on ADHD symptoms using the ADHD Rating Scale-Version IV (ADHD-RS-IV). In a Phase IIa clinical study in adults with ADHD, eltoprazine demonstrated statistically significant improvements in ADHD-RS-IV scores compared to placebo. healio.compsychogenics.comeuropeanpharmaceuticalreview.comfiercebiotech.comprnewswire.com
Specifically, both the 5 mg and 10 mg doses of eltoprazine were statistically significantly superior to placebo in reducing the change from baseline ADHD-RS-IV score. healio.comeuropeanpharmaceuticalreview.comfiercebiotech.comprnewswire.com The 5 mg dose showed a change from baseline of 17.9 points, while the 10 mg dose showed a change of 17.4 points, compared to 13.6 points for placebo. healio.comeuropeanpharmaceuticalreview.comprnewswire.com This represented approximately 25% greater efficacy compared to placebo. healio.comeuropeanpharmaceuticalreview.comfiercebiotech.comprnewswire.com
Analysis of the ADHD-RS-IV subscales indicated that the positive outcomes were largely driven by improvements in the Inattention and Hyperactivity subscales. healio.comfiercebiotech.comprnewswire.com For the Inattention subscale, both the 5 mg and 10 mg doses showed a statistically significant benefit over placebo. healio.comeuropeanpharmaceuticalreview.comfiercebiotech.comprnewswire.com On the Hyperactivity subscale, the 5 mg dose showed a statistically significant benefit compared to placebo, while the 10 mg dose was superior but did not reach statistical significance. healio.comeuropeanpharmaceuticalreview.comfiercebiotech.comprnewswire.com No significant benefit was observed for the Impulsivity subscale with either dose. healio.comeuropeanpharmaceuticalreview.comfiercebiotech.comprnewswire.com
Eltoprazine in Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease (PD)
Eltoprazine has been investigated for its potential to treat levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD). psychogenics.compsychogenics.comnih.govguidetopharmacology.orgwikidata.orgnih.gove-jmd.orguni.lunih.govcgl.org.cnnih.govmdpi.comuni.luclinicaltrialsarena.com LID is a common motor complication that arises in many patients treated with L-DOPA for advanced PD. nih.govmdpi.comdovepress.com
Efficacy and Antidyskinetic Effects
Clinical studies have shown that eltoprazine possesses antidyskinetic effects in patients with LID. psychogenics.compsychogenics.comnih.govguidetopharmacology.orgwikidata.orgnih.gove-jmd.orguni.lunih.govcgl.org.cnmdpi.com A double-blind, randomized, placebo-controlled, dose-finding phase I/IIa study evaluated single oral doses of eltoprazine (2.5 mg, 5 mg, and 7.5 mg) in combination with a suprathreshold dose of L-DOPA in patients with PD and LID. lu.senih.gov
The study found that the 5 mg dose of eltoprazine caused a significant reduction in LID as measured by the area under the curve scores on the Clinical Dyskinesia Rating Scale and the Rush Dyskinesia Rating Scale for 3 hours post-dose. lu.senih.gov The maximum Clinical Dyskinesia Rating Scale score was also significantly reduced with the 5 mg dose. lu.senih.gov Post hoc analysis confirmed these results and also showed an antidyskinetic effect of the 7.5 mg dose. lu.senih.gov PsychoGenics Inc. reported that eltoprazine exhibited a statistically significant reduction in LID at the 5 mg dose (p = 0.0007) and the 7.5 mg dose (p = 0.0467) in their clinical study. psychogenics.comclinicaltrialsarena.com Another review mentions that the 5 mg dose determined a significant improvement in dyskinesia (12% reduction in maximum LID severity) compared to placebo in this study. dovepress.com
Pre-clinical data from multiple PD models also showed that eltoprazine effectively reduces LID at relatively low doses. psychogenics.com Chronic administration of eltoprazine in animal models demonstrated suppression of already developed LID and protection from the development of dyskinesias. psychogenics.comoup.com
Impact on Anti-Parkinsonian Efficacy of L-DOPA
A crucial aspect of LID treatment is to reduce dyskinesia without compromising the anti-parkinsonian benefits of L-DOPA. Clinical studies with eltoprazine in PD patients with LID have assessed its impact on the efficacy of L-DOPA. psychogenics.comguidetopharmacology.orgnih.govcgl.org.cnnih.gov
In the phase I/IIa study, Unified Parkinson's Disease Rating Scale part III scores, which assess parkinsonian motor symptoms, did not differ significantly between the placebo and eltoprazine treatment groups. lu.senih.gov This indicates that eltoprazine had beneficial antidyskinetic effects without altering the normal motor responses to L-DOPA. nih.gov PsychoGenics Inc. also reported that eltoprazine reduced LID without adversely affecting levodopa (B1675098) efficacy in their clinical study. psychogenics.comclinicaltrialsarena.com
Some preclinical studies in rodents and primates, however, suggested that the antidyskinetic effect of eltoprazine could be accompanied by a partial worsening or mild loss of the anti-parkinsonian benefit of L-DOPA. nih.govmdpi.comresearchgate.netexcli.deresearchgate.net Despite these preclinical observations, clinical trial results suggest that eltoprazine did not cause a decline in the therapeutic efficacy of subsequently administered L-DOPA in patients. e-jmd.org
Mechanisms Underlying Antidyskinetic Action in Clinical Context
The mechanisms underlying the antidyskinetic action of eltoprazine in a clinical context are believed to involve its activity on serotonin (B10506) receptors, particularly 5-HT1A and 5-HT1B receptors. wikipedia.orgpsychogenics.comguidetopharmacology.orgnih.gove-jmd.orgnih.gov Eltoprazine acts as a 5-HT1A/1B receptor agonist. wikipedia.orgpsychogenics.comlu.senih.gove-jmd.orgnih.govmdpi.comdovepress.comoup.comexcli.de
In advanced stages of Parkinson's disease, serotonergic terminals can take up L-DOPA and convert it to dopamine (B1211576). lu.senih.govoup.com This abnormally released dopamine from serotonin terminals is thought to contribute to the development of LID. lu.senih.govdovepress.comoup.com Eltoprazine is hypothesized to exert its antidyskinetic actions by stimulating 5-HT1A and 5-HT1B autoreceptors, thereby reducing the "false" release of dopamine from serotonin terminals. nih.govoup.com
Additionally, 5-HT1B receptors are known to be upregulated in dopamine D1 receptor-containing striatonigral neurons following repeated L-DOPA administration in animal models. oup.com Stimulation of these postsynaptic 5-HT1B receptors by eltoprazine may also contribute to counteracting LID. oup.com Some suggested mechanisms also include the presynaptic reduction of dopamine release and a decrease in serotonin neuron activity. researchgate.netexcli.de
Preclinical research has shown that activation of pre-synaptic receptors of serotonin neurons by a combination of 5-HT1A and 5-HT1B receptor agonists can produce a suppression of LID. psychogenics.com Eltoprazine's profile as a selective 5-HT1A/1B partial agonist aligns with this finding. psychogenics.com
Combination Therapies with Eltoprazine for LID
Levodopa-induced dyskinesia (LID) is a motor complication that can arise from long-term treatment with levodopa in Parkinson's disease patients. google.comparkinsonsnewstoday.com These involuntary movements, which can include choreiform, dystonic, or ballistic/myoclonic movements, are observed after levodopa administration. google.comparkinsonsnewstoday.com It is reported that a significant percentage of Parkinson's patients experience dyskinesia after several years of levodopa treatment, with the incidence increasing over time. google.comparkinsonsnewstoday.com
Preclinical research has indicated that the activation of pre-synaptic receptors on serotonin neurons by a combination of 5-HT1A and 5-HT1B receptor agonists can suppress LID. psychogenics.com Based on these findings, eltoprazine, a selective 5-HT1A/1B partial agonist, was investigated in clinical trials for LID. psychogenics.com
A clinical study reported positive results from a trial of eltoprazine in Parkinson's disease patients with LID. Eltoprazine demonstrated a statistically significant reduction in LID at specific doses without negatively impacting levodopa efficacy. psychogenics.com The study measured primary efficacy using scales such as the Clinical Dyskinesia Rating Scale (CDRS) and the Unified Parkinson's Disease Rating Scale (UPDRS). psychogenics.com Secondary endpoints included the Rush Dyskinesia Rating Scale. psychogenics.com
In a phase I/IIa dose-finding study involving 22 Parkinson's disease patients with LID, single oral doses of eltoprazine were tested in combination with a suprathreshold dose of levodopa. taylorandfrancis.comlu.se The study found that eltoprazine at doses of 5.0 mg and 7.5 mg induced a significant reduction in levodopa-induced dyskinesia, showing an average reduction of approximately 10-15 percent. michaeljfox.org Specifically, following a levodopa challenge, 5 mg eltoprazine led to a significant reduction in LID on the area under the curve of the Clinical Dyskinesia Rating Scale (p=0.004) and the Rush Dyskinesia Rating Scale (p=0.003), as well as the maximum Clinical Dyskinesia Rating Scale score (p=0.005). lu.se At none of the tested doses did eltoprazine interfere with the anti-parkinsonian effect of levodopa treatment. michaeljfox.org
Preclinical studies have also suggested the potential efficacy of combining eltoprazine with other compounds known to attenuate LID, such as Amantadine (B194251) and the selective adenosine (B11128) A2A receptor antagonist Preladenant (B1679076). mdpi.com
Eltoprazine in Aggression and Behavioral Disorders
Eltoprazine was originally developed to treat pathological aggression. psychogenics.comoup.comsec.gov It is described as a serenic, or anti-aggressive agent. wikipedia.org
Eltoprazine is being developed as a medication to target aggression in Alzheimer's disease. taylorandfrancis.com Aggressive behaviors in patients with Alzheimer's disease have been linked to a reduced density of 5-HT1A receptors in the central nervous system. researchgate.net Modulation of 5-HT1A receptor activity has been suggested as a potential therapeutic strategy for dementia-related agitation/aggression. researchgate.netnih.gov
A phase II study on the treatment of Alzheimer's disease-related aggression showed promising results. researchgate.netnih.gov This double-blind, randomized, placebo-controlled study found that eltoprazine significantly reduced aggressive behavior in subjects. nih.gov Aggression was evaluated using scales such as the Social Dysfunction and Aggression Scale and the Staff Observation Scale. nih.gov Results published in 2015 from a phase 2 double-blind, randomized, placebo-controlled study in elderly patients with Alzheimer's disease and aggressive behavior showed a clinically significant reduction in aggressive behavior. taylorandfrancis.comantiviolence.io
Research in Alzheimer's Disease-Related Aggression
Eltoprazine in Cognitive Disorders
Research has explored the potential of Eltoprazine to address cognitive impairments associated with certain neurological and psychiatric conditions. wikipedia.orgpatsnap.com
Potential for Improving Cognitive Impairment Associated with Schizophrenia (CIAS)
Cognitive deficits are a significant aspect of schizophrenia, a psychiatric disorder characterized by positive symptoms, negative symptoms, and cognitive dysfunction. veeva.com Eltoprazine has been investigated for its potential to improve cognitive impairment associated with schizophrenia (CIAS). A completed Phase 2 study (NCT01266174) explored the effects of Eltoprazine as an adjunctive treatment to antipsychotics in adults with schizophrenia and cognitive impairment. veeva.comdrugbank.commedpath.com The rationale for this investigation is based on Eltoprazine's agonist effects on both 5-HT1A and 5-HT1B receptors, which are hypothesized to potentially normalize prefrontal cognitive abilities and improve cognitive function in individuals with schizophrenia. veeva.com
Research in Fragile X Syndrome
Studies have also investigated Eltoprazine in the context of Fragile X Syndrome (FXS), a genetic disorder leading to intellectual disabilities and behavioral challenges. nih.govmedcraveonline.com Research utilizing a Drosophila model of FXS has demonstrated that treatment with Eltoprazine, acting as a 5-HT1A agonist, can ameliorate synaptic transmission anomalies, correct mitochondrial deficits, and improve motor behaviors. nih.govmedcraveonline.commdpi.comresearchgate.netresearchgate.net These findings suggest that targeting the 5-HT1A receptor with Eltoprazine may offer a promising strategy for mitigating certain neurological deficits associated with FXS, although further investigation in the context of FXS is needed. nih.govmedcraveonline.commdpi.com Studies in animal models indicate that selective modulation of 5-HT1A receptors could potentially correct distinct FXS phenotypes and warrant further testing in clinical trials. mdpi.com
Eltoprazine in Other Potential Indications
Beyond cognitive disorders, Eltoprazine's modulation of the serotonergic system has led to its investigation in other conditions, particularly those involving mood and behavioral dysregulation. wikipedia.orgpatsnap.com
Mood Regulation and Depression
Eltoprazine has been explored for its potential in mood regulation and conditions such as depression. wikipedia.orgpatsnap.com Its role in modulating serotonin receptors makes it a candidate for research into mood disorders and anxiety-related conditions. chemimpex.com There is speculation that Eltoprazine could be beneficial in treating depression, where serotonin imbalance is considered a key factor. patsnap.com Preclinical and clinical data have been reported to support its use for non-motor symptoms of Parkinson's disease, including depression. psychogenics.com However, in a study focused on levodopa-induced dyskinesia in Parkinson's disease, mood parameters measured did not show a difference between eltoprazine and placebo treatments. nih.gov
Pharmacological Profile and Research Considerations
Receptor Binding Affinity and Selectivity
Eltoprazine demonstrates selective interaction with serotonin (B10506) (5-HT) receptor subtypes. In vitro studies have determined its binding affinities (Ki values) for 5-HT1A, 5-HT1B, and 5-HT1C receptors to be 40 nM, 52 nM, and 81 nM, respectively. nih.gov Its affinity for other neurotransmitter receptors is considerably lower, with Ki values exceeding 400 nM, indicating a selective interaction with 5-HT1 receptors. nih.gov In vitro autoradiographic studies using radiolabelled eltoprazine have further confirmed this selective interaction with 5-HT1 receptor subtypes. nih.gov The distribution of [3H]eltoprazine binding sites in the rat brain shows a strong resemblance to the localization of 5-HT1 binding sites labelled by [3H]5-HT, although some regional differences have been noted. nih.govnih.gov Specifically, while regions rich in 5-HT1A and 5-HT1C sites show relatively more [3H]5-HT binding, [3H]eltoprazine binding is more pronounced in areas dense with 5-HT1B receptors, such as the dorsal subiculum, substantia nigra, ventral pallidum, and globus pallidus. nih.gov Displacement studies with various selective serotonergic drugs have further supported the binding of eltoprazine to 5-HT1A, 5-HT1B, and, to a lesser extent, 5-HT1C binding sites in the rat brain. nih.gov Additionally, research using human recombinant cell lines has indicated that eltoprazine acts as an agonist at the 5-HT2C receptor, in addition to its partial agonistic action on 5-HT2A and 5-HT1B receptors and weak agonistic action on the 5-HT1A receptor at relevant plasma concentrations. google.com
Here is a summary of eltoprazine's receptor binding affinities:
| Receptor Subtype | Ki Value (nM) |
| 5-HT1A | 40 |
| 5-HT1B | 52 |
| 5-HT1C | 81 |
| Other receptors | >400 |
Mechanism of Action Elucidation through In Vitro and In Vivo Studies
The mechanism of action of eltoprazine is primarily rooted in its modulation of the serotonergic system. patsnap.com In vitro studies have provided insights into its actions at the cellular level. For example, eltoprazine (1 µM) has been shown to inhibit forskolin-stimulated c-AMP production in rat hippocampus slices, indicating an agonistic action on the 5-HT1A receptor. nih.gov Furthermore, eltoprazine inhibits the K+-stimulated release of 5-HT from rat cortex slices, demonstrating partial agonistic activity on the 5-HT1B receptor. nih.gov Eltoprazine also exhibits a weak antagonistic action on the 5-HT1C receptor, as evidenced by the inhibition of 5-HT-induced accumulation of inositol (B14025) phosphates in the choroid plexus of the pig. nih.gov In vitro experiments also utilize eltoprazine to study its effects on neuronal cells, including changes in neurotransmitter release, receptor expression, and cell signaling pathways, which helps elucidate the cellular mechanisms underlying its observed effects.
In vivo studies have further clarified eltoprazine's mechanism. In rats, eltoprazine reduces levels of 5-HIAA (a serotonin metabolite) in the striatum without affecting 5-HT levels. nih.gov It also reduces the rate of 5-HT synthesis. nih.gov These in vivo data suggest that eltoprazine acts as a 5-HT agonist in a dose range that affects aggressive behavior. nih.gov Evidence from various neurochemical studies, both in vitro and in vivo, strongly supports that the pharmacological actions of eltoprazine are attributable to an interaction with the 5-HT system, likely via (partial) agonistic action on 5-HT1A and 5-HT1B receptors. nih.gov
Research in animal models of Parkinson's disease with levodopa-induced dyskinesias (LID) has provided further insights. Studies suggest that eltoprazine's antidyskinetic properties are due to 5-HT1A- and 5-HT1B-mediated inhibition of serotonin neurons, which are thought to contribute to uncontrolled dopamine (B1211576) release in LID. tandfonline.com Eltoprazine has been shown to attenuate the development and expression of dyskinesias in these models while preserving motor coordination. nih.gov Its mechanism in this context appears to involve preventing the rise of nigral amino acids and striatal glutamate (B1630785) levels, as well as the increase in striatal phosphorylated extracellular signal-regulated kinase 1 and 2, which are associated with dyskinesias. nih.gov This suggests that eltoprazine inhibits the sensitization and overactivation of striatonigral medium-sized GABA spiny neurons (the direct pathway). nih.gov The symptomatic effect of eltoprazine in LID might be mediated by the activation of 5-HT1A and 5-HT1B receptors regulating striatal glutamate transmission, rather than affecting striatal ectopic dopamine release. nih.gov
Research on Potential Drug-Drug Interactions
Research into potential drug-drug interactions involving eltoprazine is important for understanding its pharmacological profile in a research context.
The risk or severity of central nervous system (CNS) depression can be increased when eltoprazine is combined with various other compounds. These include, but are not limited to, Buprenorphine, Bupropion, Buspirone, Butabarbital, Butalbital, Butaperazine, Cinchocaine, Cisapride, Cisatracurium, Clemastine, Clidinium, Fosphenytoin, Fospropofol, Frovatriptan, Gabapentin, Gabapentin enacarbil, Amitriptylinoxide, Amobarbital, Amoxapine, and Apomorphine. drugbank.com
The risk or severity of serotonin syndrome can be increased when eltoprazine is combined with certain other drugs, particularly those that modulate synaptic serotonin levels. uspharmacist.com Examples of compounds that may increase the risk or severity of serotonin syndrome when combined with eltoprazine include Amphetamine, Citalopram, and Fluvoxamine. drugbank.com Serotonin syndrome is a potentially lethal condition caused by overstimulation of central and peripheral serotonin receptors. uspharmacist.com
Research in animal models of LID has indicated that while eltoprazine is effective in suppressing dyskinesia, this effect can be accompanied by a partial worsening of the therapeutic effect of L-DOPA in rodents and primates. researchgate.netresearchgate.net However, in a clinical Phase I/IIa study, eltoprazine attenuated LID without negatively affecting the antiparkinsonian action of L-DOPA. mdpi.com Preclinical studies also suggest that the combination of low doses of eltoprazine with amantadine (B194251) may represent a strategy to increase the antidyskinetic effect and potentially reduce the eltoprazine-induced worsening of L-DOPA therapeutic effects. researchgate.net Patients already receiving amantadine treatment may be suitable candidates for research investigating the antidyskinetic efficacy of eltoprazine. lu.se Research is ongoing to further understand the potential impact of eltoprazine on the efficacy of concomitant L-DOPA therapy. researchgate.nettandfonline.com
Serotonin Syndrome
Academic Analysis of Eltoprazine's Tolerability and Safety Profile in Research Contexts
Academic research has analyzed the tolerability and safety profile of eltoprazine in various research contexts, particularly in clinical trials for conditions like Parkinson's disease-related dyskinesia and studies involving aggression. In a dose-finding Phase I/IIa study of eltoprazine for L-DOPA-induced dyskinesias in patients with Parkinson's disease, single oral doses of eltoprazine at 5 mg and 7.5 mg were reported as well-tolerated with no major adverse effects. nih.gov The most frequently observed adverse effects in this study were nausea and dizziness. nih.govoup.comnih.gov Eltoprazine was found to have a favorable risk-benefit and pharmacokinetic profile in these patients. nih.govoup.comnih.gov Dose-limiting adverse events with single doses, such as nausea and somnolence/sedation, were present at 5 mg but appeared reduced upon repeated dosing in previous research. oup.com
Further pharmacological characterization studies in rats have also investigated eltoprazine's potential for adverse effects. Eltoprazine produced hypothermia starting from 1 mg/kg and increased locomotion in the open field at similar doses. nih.gov However, it did not appear to negatively affect learning in a context fear conditioning paradigm at tested doses up to 5 mg/kg. nih.gov
Academic analysis suggests that eltoprazine has generally been well-tolerated in research settings across different indications, with reported adverse effects typically being mild to moderate. patsnap.comtandfonline.comnih.govnih.govnih.govresearchgate.netresearchgate.net
Common Research-Related Observations
Research into eltoprazine has yielded several key observations regarding its pharmacological profile and effects across various preclinical and clinical settings. A prominent area of investigation has been its potential to mitigate L-DOPA-induced dyskinesia (LID) in models of Parkinson's disease, alongside earlier research into its effects on aggression and impulsivity.
Eltoprazine functions primarily as a selective partial agonist at serotonin 5-HT1A and 5-HT1B receptors. nih.govnih.govpatsnap.compharmaceutical-journal.comlu.seuu.nlnih.govki.setandfonline.comglpbio.com Studies characterizing its binding profile have reported high affinity for these receptor subtypes. For instance, reported Ki values for 5-HT1A and 5-HT1B receptors are in the nanomolar range. nih.govnih.govglpbio.com While its affinity for other neurotransmitter receptors is considerably lower, some research indicates weak agonistic activity at 5-HT2A receptors and antagonistic activity at 5-HT2C receptors. glpbio.comgoogle.com
| Receptor Subtype | Reported Ki Value (nM) | Source |
|---|---|---|
| 5-HT1A | 40-50 | nih.govnih.govglpbio.com |
| 5-HT1B | 25-52 | nih.govnih.govglpbio.com |
| 5-HT1C | 81-282 | nih.govnih.gov |
In preclinical models of Parkinson's disease, eltoprazine has demonstrated efficacy in counteracting LID. Acute administration of eltoprazine reduced LIDs in 6-hydroxydopamine (6-OHDA) lesioned rats and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated macaques. nih.govlu.senih.govresearchgate.netlu.se For example, acute doses as low as 0.3 mg/kg in rats and 0.75 mg/kg in monkeys showed suppression of dyskinesias. nih.govlu.selu.se Chronic studies in rat models indicated that eltoprazine provided protection against the development of LIDs and suppressed already developed LIDs at doses such as 0.3 mg/kg and 0.6 mg/kg. nih.govlu.se The proposed mechanism for this antidyskinetic effect involves the stimulation of 5-HT1A and 5-HT1B autoreceptors, leading to a reduction in the 'false' release of dopamine from serotonin terminals. nih.govlu.se Some preclinical observations noted that the antidyskinetic effect was sometimes accompanied by a partial reduction in the therapeutic efficacy of L-DOPA. nih.govresearchgate.netlu.selu.se Preclinical research also suggests a synergistic antidyskinetic effect when eltoprazine is combined with amantadine. nih.govlu.se
Clinical research has further explored eltoprazine's effects on LID. A dose-finding Phase I/IIa study in patients with Parkinson's disease and LID investigated the effects of single oral doses. nih.govpharmaceutical-journal.comlu.seki.se The study reported that 5 mg and 7.5 mg doses of eltoprazine significantly reduced L-DOPA-induced dyskinesias. nih.govpharmaceutical-journal.comlu.seki.se
| Eltoprazine Dose (mg) | Outcome Measure (vs. Placebo) | Reported Change | P-value | Source |
|---|---|---|---|---|
| 5 | CDRS AUC₀₋₃ | -1.02 (1.49) | 0.004 | nih.gov |
| 5 | Peak CDRS | -1.14 (1.59) | 0.005 | nih.gov |
| 5 | RDRS AUC₀₋₃ | -0.15 (0.23) | 0.003 | nih.govresearchgate.net |
| 2.5 | CDRS AUC₀₋₃ (trend) | -0.64 (1.62) | 0.065 | nih.gov |
| 7.5 | CDRS AUC₀₋₃ (trend) | -0.43 (1.33) | 0.103 | nih.gov |
Note: Data presented as mean difference (standard deviation) or mean difference (95% CI) where available.
Beyond LID, eltoprazine was initially investigated for its anti-aggressive properties and has been shown to inhibit offensive aggression in various animal species. nih.govpatsnap.comnih.govglpbio.com Research indicates that its effects on aggression may be mediated by its action on 5-HT1B receptors. uu.nl Observations in animal models of impulsivity suggest that eltoprazine can decrease response inhibition and influence choice behavior in delayed reward tasks, exhibiting some similarities to D-amphetamine but operating through distinct mechanisms. uu.nl Studies involving microdialysis in rats showed that while behaviorally effective doses did not increase striatal dopamine, a higher dose (10 mg/kg) did lead to a significant elevation in striatal dopamine concentrations. uu.nl Furthermore, behaviorally effective doses were associated with reduced levels of the serotonin metabolite 5-HIAA, indicative of inhibited presynaptic serotonergic activity. uu.nl
Other research observations in animal models have explored eltoprazine's impact on anxiety and food intake. Studies have reported equivocal findings regarding anxiety-like behavior, while a decrease in food intake and body weight has been observed at certain plasma concentrations. researchgate.net Additionally, eltoprazine has been noted to induce hypothermia and increase locomotion in rats at specific doses. researchgate.net Research in a Drosophila model of Fragile X syndrome suggests that eltoprazine's activation of the 5-HT1A receptor may ameliorate synaptic transmission, correct mitochondrial deficits, and improve motor behavior.
Future Directions and Unanswered Questions in Eltoprazine Research
Long-Term Efficacy and Safety in Chronic Administration Studies
While initial studies have provided insights into the short-term effects and tolerability of eltoprazine, the long-term efficacy and safety profile during chronic administration require further investigation. Studies to date have shown promising results in reducing LID in preclinical models and in a dose-finding clinical trial, with the drug being generally well-tolerated in both healthy volunteers and patients across several indications. e-jmd.orgnih.govresearchgate.netnih.gov However, the effects of extended treatment periods have not yet been definitively established. e-jmd.orge-jmd.org Further studies are necessary to determine optimal dosing regimens for chronic use and to assess sustained therapeutic benefits and potential long-term adverse effects. e-jmd.orgnih.gove-jmd.org An open-label, long-term safety study has been noted, indicating ongoing efforts in this area. clinicaltrialsregister.eu
Subgroup Identification for Optimized Therapeutic Application
Identifying specific patient subgroups who are most likely to benefit from eltoprazine treatment is a crucial area for future research. While eltoprazine has shown potential across various conditions, including ADHD and Parkinson's disease-related dyskinesia, the heterogeneity within these patient populations suggests that not all individuals may respond equally. patsnap.comnih.gov For instance, in ADHD research, future studies may aim to identify endophenotypical characteristics that can help pinpoint specific subgroups of patients who would gain the most from eltoprazine, thereby maximizing efficacy and minimizing adverse reactions. nih.gov Research into dementia-related psychosis and aggression also suggests the need to identify suitable patient subgroups for optimized therapeutic outcomes. uj.edu.pl Modern approaches for evaluating treatment effect heterogeneity from clinical trials and observational data are relevant for this endeavor. github.io
Novel Therapeutic Combinations
Exploring the potential for novel therapeutic combinations involving eltoprazine is another important avenue. Given its distinct mechanism of action, particularly its modulation of serotonin (B10506) receptors, eltoprazine could potentially offer synergistic effects when used in conjunction with other medications. patsnap.comnih.gov For example, preclinical data suggest that eltoprazine can synergistically potentiate the antidyskinetic effect of amantadine (B194251), indicating that combining lower doses of eltoprazine with amantadine might be a valid strategy to enhance antidyskinetic effects while mitigating potential worsening of L-DOPA's therapeutic effects. lu.seresearchgate.net Research into drug combinations for conditions like ADHD is already considered for optimal efficacy. nih.gov Further research is needed to identify other potentially beneficial combinations and evaluate their safety and effectiveness.
Further Elucidation of Serotonergic-Dopaminergic System Interplay
A deeper understanding of the complex interplay between the serotonergic and dopaminergic systems is essential for optimizing eltoprazine's use, particularly in conditions like Parkinson's disease and LID. researchgate.netfrontiersin.orgcgl.org.cnbohrium.com Serotonergic neurons can convert exogenous L-DOPA into dopamine (B1211576), and this dysregulated release of dopamine from serotonergic terminals is believed to contribute to LID. michaeljfox.orge-jmd.orgnih.govlu.se Eltoprazine, by acting on 5-HT1A and 5-HT1B receptors, can influence this process. michaeljfox.orgnih.gov However, the precise mechanisms by which eltoprazine modulates this interaction and its downstream effects on motor control and other functions require further detailed investigation. frontiersin.orgnih.govfrontiersin.org Studies exploring the impact of eltoprazine on striatal synaptic plasticity and the normalization of related signaling pathways are contributing to this understanding. taylorandfrancis.com
Exploration of Additional Neurological and Psychiatric Conditions
Beyond its current primary areas of investigation, there is potential for exploring eltoprazine's utility in additional neurological and psychiatric conditions. patsnap.comwikipedia.orgnih.govki.seveeva.com Its mechanism of action, involving modulation of serotonin receptors, suggests potential applications in disorders where serotonergic dysfunction plays a role. patsnap.comwikipedia.org This could include conditions like depression, cognitive disorders, behavioral issues associated with traumatic brain injury, and other neurodegenerative conditions. patsnap.com Eltoprazine has also been explored for cognitive impairment associated with schizophrenia. veeva.com Further research is needed to systematically evaluate its efficacy and safety in these broader contexts.
Advanced Neuroimaging Studies
Utilizing advanced neuroimaging techniques can provide valuable insights into the neurobiological effects of eltoprazine and help identify biomarkers of treatment response. veeva.comfrontiersin.org Functional and structural neuroimaging, such as fMRI and structural MRI, can help researchers understand how eltoprazine modulates brain activity and structure in target regions. frontiersin.org These studies can help to elucidate the neural circuits affected by eltoprazine and how these changes correlate with clinical improvements. Advanced neuroimaging, combined with animal models, offers an opportunity to bridge research areas and gain mechanistic insights. frontiersin.org Identifying altered functional connectivity, for instance, could be relevant in understanding conditions like LID. bohrium.com
Investigation of Mitochondrial and Synaptic Plasticity Pathways
Emerging research suggests a link between the serotonergic system, mitochondrial activity, and synaptic plasticity in neurological disorders. researchgate.netbohrium.comdntb.gov.uanih.gov Studies in models of Fragile X syndrome, for example, have shown that activation of the 5-HT1A receptor by eltoprazine can restore mitochondrial and motor deficits and ameliorate synaptic transmission. researchgate.netdntb.gov.uanih.gov Further investigation into how eltoprazine influences mitochondrial function and synaptic plasticity pathways could reveal novel therapeutic targets and broaden our understanding of its mechanisms of action in various neurological conditions. researchgate.netbohrium.comdntb.gov.uanih.gov The regulation of striatal synaptic plasticity (LTP and depotentiation) has been demonstrated as a mechanism for eltoprazine's anti-dyskinetic effects. nih.govtaylorandfrancis.com
Q & A
Q. What are the primary pharmacological targets of Eltoprazine in the central nervous system (CNS)?
Eltoprazine acts as a partial agonist at 5-HT1A and 5-HT1B receptors and an antagonist at 5-HT2C receptors. Autoradiographic studies in rat brains revealed saturable binding with a dissociation constant (Kd) of 11 nM for 5-HT1A/1B receptors, with competitive displacement by 5-HT itself . Functional assays in vitro confirm its serenic (anti-aggressive) properties via presynaptic 5-HT1A/1B autoreceptor activation, which reduces serotonin release .
Q. What preclinical evidence supports Eltoprazine’s efficacy in treating levodopa-induced dyskinesia (LID)?
In 6-OHDA-lesioned rat models, Eltoprazine significantly suppressed dyskinesia without impairing levodopa’s therapeutic effects. Synergistic interactions with amantadine enhanced antidyskinetic efficacy, likely through combined modulation of glutamatergic and serotonergic pathways . Translational studies replicated these findings in humans using acute dosing (5 mg), showing reduced dyskinesia severity on the CDRS and RDRS scales without altering UPDRS Part III scores .
Q. How does Eltoprazine modulate monoaminergic transmission in vivo?
Microdialysis in rats demonstrated dose-dependent increases in prefrontal cortical dopamine (DA) and norepinephrine (NE) release, coupled with decreased serotonin (5-HT) in the nucleus accumbens (NAc). This dual effect—enhancing catecholaminergic tone while suppressing serotonergic activity—underlies its mixed behavioral outcomes, such as reduced "waiting" impulsivity but increased "stopping" impulsivity in delay-aversion and stop-signal tasks .
Advanced Research Questions
Q. What methodological considerations are critical for dose optimization in Eltoprazine trials?
Phase 1/2a trials employed a double-blind, placebo-controlled design with pre-selected doses (2.5, 5, 7.5 mg) based on prior safety profiles. Statistical analysis using ANOVA with post-hoc Bonferroni correction identified 5 mg as optimal, showing significant dyskinesia reduction (p < 0.003) via CDRS/RDRS scales. Higher doses (7.5 mg) exhibited a U-shaped efficacy curve, likely due to receptor desensitization or off-target effects .
Q. How do contradictory findings on Eltoprazine’s receptor-mediated effects inform experimental design?
While Eltoprazine reduces aggression via 5-HT1A/1B autoreceptors , it paradoxically increases anxiety in rodent elevated plus-maze tests, attributed to 5-HT2C antagonism . Researchers must control for dose-dependent receptor selectivity: lower doses (1 mg/kg) preferentially target 5-HT1A/1B, whereas higher doses engage 5-HT2C, complicating behavioral interpretations .
Q. What translational strategies validate preclinical findings in human trials?
The Svenningsson et al. study (2015) replicated rodent models by directly scoring dyskinesia severity in PD patients, avoiding patient diaries. Acute dosing preserved levodopa efficacy (UPDRS Part III), confirming translational validity. This approach emphasizes harmonizing outcome measures (e.g., AUC for dyskinesia duration) across species .
Q. What pharmacokinetic parameters influence Eltoprazine’s dosing regimen?
Human pharmacokinetic studies reported a plasma half-life of 7–9 hours (IV) and 9.8 hours (oral), with 110% bioavailability due to first-pass metabolism. Renal excretion accounts for 40% of clearance, necessitating adjusted dosing in renal impairment. Dose-dependent somnolence was observed at ≥8 mg, guiding safety thresholds in clinical protocols .
Q. How does Eltoprazine’s modulation of impulsivity inform its therapeutic potential?
In rodent delay-aversion tasks, Eltoprazine (1 mg/kg) reduced impulsive choice (AUPC analysis, p < 0.005) by enhancing prefrontal NE/DA. Conversely, it impaired stop-signal task performance (p < 0.001), suggesting divergent neural circuits for "waiting" vs. "stopping" impulsivity. Researchers should tailor behavioral assays to isolate specific impulsivity domains .
Tables
Table 1. Key Pharmacodynamic Properties of Eltoprazine
| Receptor Target | Action | Kd (nM) | Functional Outcome |
|---|---|---|---|
| 5-HT1A | Partial agonist | 11 | Reduced aggression, anxiolysis |
| 5-HT1B | Partial agonist | 11 | Suppressed dyskinesia |
| 5-HT2C | Antagonist | N/A | Increased anxiety (high doses) |
Table 2. Clinical Trial Outcomes for Eltoprazine in LID
| Dose (mg) | CDRS Reduction (p) | RDRS Reduction (p) | UPDRS Preservation |
|---|---|---|---|
| 2.5 | NS | NS | Yes |
| 5.0 | <0.003 | <0.003 | Yes |
| 7.5 | NS | NS | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
